molecular formula C19H17NO6 B2806198 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 858762-27-3

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2806198
CAS No.: 858762-27-3
M. Wt: 355.346
InChI Key: HKSCKPFDCHWXTH-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a coumarin-based acetamide derivative characterized by a chromenone core substituted with a 4-methoxyphenoxy group at position 3, a methyl group at position 2, and an acetamide moiety linked via an oxygen atom at position 7 (Figure 1). Coumarin derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-19(26-13-5-3-12(23-2)4-6-13)18(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSCKPFDCHWXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide, also known as a chromene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chromene core, which is known for various pharmacological properties, including anti-inflammatory and antioxidant effects. The focus of this article is to explore the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO6, with a molecular weight of approximately 355.346 g/mol. The structure includes a methoxy group and an acetamide functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H17NO6
Molecular Weight355.346 g/mol
Purity≥95%

Anti-inflammatory Activity

Research indicates that compounds with chromene structures often exhibit anti-inflammatory properties. A study published in Pharmacological Research highlighted that similar chromene derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting that this compound may modulate inflammatory pathways effectively .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Chromenes are known to scavenge free radicals, thus reducing oxidative stress. An investigation into related compounds demonstrated significant radical-scavenging activity, which could be attributed to the presence of the chromene moiety.

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of chromene can inhibit key enzymes involved in inflammatory processes. For instance, compounds similar to this compound have been tested against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These studies reported moderate inhibition rates, indicating potential therapeutic applications in conditions like arthritis or other inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of chromene derivatives on cancer cell lines have been documented. For example, studies involving related compounds showed selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for inducing cell death . This suggests that this compound might possess anticancer properties worth further exploration.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory effects of several chromene derivatives in a murine model of inflammation. The results indicated a significant reduction in paw edema when treated with these compounds, highlighting their potential as anti-inflammatory agents.
  • Cytotoxicity Analysis :
    • Research conducted on various cancer cell lines revealed that specific chromene derivatives exhibited varying degrees of cytotoxicity. Compounds structurally similar to 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)acetamide were noted for their ability to induce apoptosis in MCF-7 cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties between the target compound and analogous derivatives:

Compound Name R3 Substituent R2 Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Methoxyphenoxy Methyl 383.36 Anticancer (hypothesized)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chloro, phenyl Methyl 343.79 Anti-inflammatory (superior to ibuprofen)
N-[6-Hexyl-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35c) 4-Methoxyphenyl Hexyl ~465.50 FPR1 antagonism
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide Benzyl Methyl 351.38 Undisclosed
3-(4-Methoxyphenyl)-2,6-dimethyl-4-oxo-4H-chromen-7-yl heptanoate (37c) 4-Methoxyphenyl Heptanoate ~470.55 FPR1 antagonism

Key Observations :

  • Substituent Effects: The 4-methoxyphenoxy group in the target compound improves solubility compared to bulky benzyl () or lipophilic hexyl/heptanoate chains () . However, longer alkyl chains (e.g., hexyl in 35c) may enhance membrane permeability at the expense of aqueous solubility.
  • Chlorine vs. Methoxy : The chloro-phenyl group in (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () introduces electronegativity, enhancing metabolic stability and anti-inflammatory activity . In contrast, the methoxy group in the target compound may prioritize hydrogen bonding for anticancer applications .
  • Acetamide vs. Ester/Nitrile : The acetamide moiety in the target compound offers hydrogen-bonding capacity, unlike the nitrile group in 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile (), which may limit target interactions .
Anticancer Activity
  • Compound 35c () : Exhibited FPR1 antagonism, a target implicated in cancer cell migration. The hexyl chain may enhance hydrophobic interactions with protein pockets .
Anti-inflammatory Activity
  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () : Showed superior in vitro anti-inflammatory activity (IC50 = 12 µM) compared to ibuprofen (IC50 = 25 µM), linked to chlorine-enhanced stability and COX-2 inhibition .
Antimicrobial Activity
  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Derivatives () : Displayed moderate antimicrobial effects against S. aureus and E. coli, suggesting the acetamide group’s role in disrupting bacterial membranes .

Pharmacokinetic and Molecular Modeling Insights

  • Solubility vs.
  • Docking Studies () : Molecular modeling of FPR1 antagonists (e.g., 35c) revealed that substituent positioning (e.g., para-methoxy) maximizes hydrophobic and π-π stacking interactions within the receptor’s active site .

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